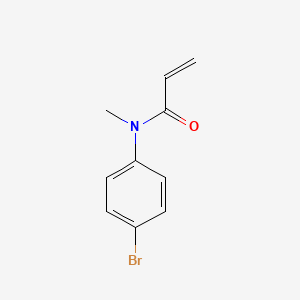
N-(4-Bromophenyl)-N-methylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromophenyl)-N-methylacrylamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an acrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-N-methylacrylamide typically involves the reaction of 4-bromoaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
4-Bromoaniline+Acryloyl chloride→this compound
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: N-(4-Bromophenyl)-N-methylacrylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The acrylamide moiety can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Polymerization: The acrylamide group can undergo polymerization reactions to form polyacrylamide derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a catalyst like copper(I) iodide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation of the acrylamide group can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction can yield amines or alcohols.
科学的研究の応用
N-(4-Bromophenyl)-N-methylacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Industry: It is utilized in the production of specialty polymers and materials with specific properties.
作用機序
The mechanism of action of N-(4-Bromophenyl)-N-methylacrylamide involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The acrylamide moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, resulting in various biological effects .
類似化合物との比較
N-(4-Bromophenyl)-N-methylacrylamide can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)-N-methylacrylamide: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
N-(4-Fluorophenyl)-N-methylacrylamide: Contains a fluorine atom, which can significantly alter the compound’s properties due to the strong electronegativity and small size of fluorine.
N-(4-Iodophenyl)-N-methylacrylamide: The presence of an iodine atom can enhance the compound’s ability to participate in halogen bonding and may affect its biological activity.
特性
分子式 |
C10H10BrNO |
|---|---|
分子量 |
240.10 g/mol |
IUPAC名 |
N-(4-bromophenyl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C10H10BrNO/c1-3-10(13)12(2)9-6-4-8(11)5-7-9/h3-7H,1H2,2H3 |
InChIキー |
AFEAVOXKSJBQAJ-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=C(C=C1)Br)C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



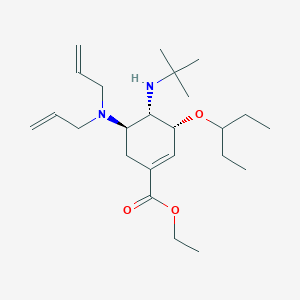
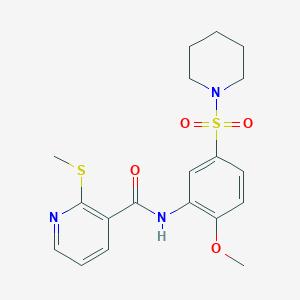
![2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}ethanone](/img/structure/B15281941.png)
![3-{6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B15281944.png)
![2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B15281952.png)

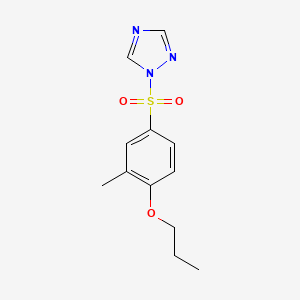
![Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclopentan-1-ol](/img/structure/B15281974.png)
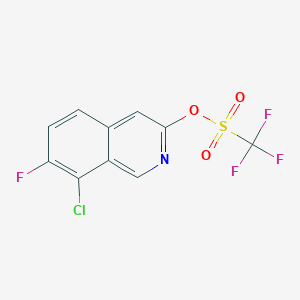
![2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B15281991.png)
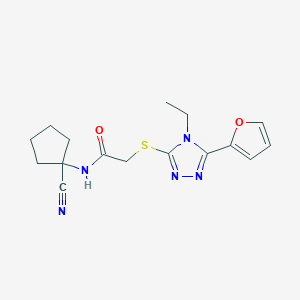

![N-{2-[(2,6-diethylphenyl)(4-pyridinyl)methoxy]ethyl}-N,N-dimethylamine](/img/structure/B15282009.png)
